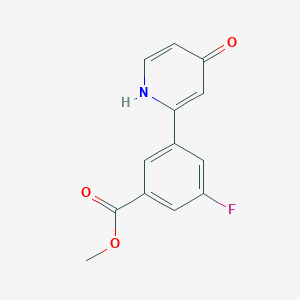
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, or 6-APA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 252.32 g/mol and is soluble in water, ethanol, and chloroform. 6-APA has a melting point of 162-164°C and is stable under normal laboratory conditions. It is also known as 6-Aminopenicillanic acid, 6-APA, and 6-aminopenicillanic acid.
科学的研究の応用
6-APA has been used in a variety of scientific research applications. It has been used to study the effects of antibiotics on bacteria, as well as to study the effects of antibiotics on the human body. 6-APA has also been used to study the effects of certain drugs on the body and to study the effects of certain hormones on the body. Additionally, 6-APA has been used to study the effects of certain drugs on the brain.
作用機序
The mechanism of action of 6-APA is not yet fully understood. However, it is believed that 6-APA acts as an inhibitor of certain enzymes, such as β-lactamase. It is also thought to act as an inhibitor of certain transporters, such as the P-glycoprotein. Additionally, 6-APA is believed to act as an inhibitor of certain receptors, such as the P2X7 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not yet fully understood. However, it is believed that 6-APA may act as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Additionally, 6-APA may act as an antioxidant and may also act as an anti-cancer agent.
実験室実験の利点と制限
The advantages of using 6-APA in laboratory experiments include its stability under normal laboratory conditions, its solubility in water, ethanol, and chloroform, and its ability to act as an inhibitor of certain enzymes, transporters, and receptors. The limitations of using 6-APA in laboratory experiments include its potential toxicity and its potential to cause adverse side effects.
将来の方向性
For the use of 6-APA in scientific research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted on the potential toxicity of 6-APA and the potential for it to cause adverse side effects. Additionally, further studies could be conducted on the potential of 6-APA to be used as a drug delivery system. Finally, further studies could be conducted on the potential of 6-APA to be used as an adjuvant in vaccine formulations.
合成法
6-APA is synthesized through a two-step process. First, 3-methylthiophenol is reacted with sodium hydroxide to form 3-methylthiophenol sodium salt. This is then reacted with acetic anhydride and sodium acetate to form 6-APA.
特性
IUPAC Name |
6-amino-3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBIJOYEKCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














